molecular formula C7H12 B14747456 Spiro[2.4]heptane CAS No. 185-49-9

Spiro[2.4]heptane

Cat. No.: B14747456
CAS No.: 185-49-9
M. Wt: 96.17 g/mol
InChI Key: HEMCGZPSGYRIOL-UHFFFAOYSA-N
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Description

Spiro[2.4]heptane: is a spirocyclic hydrocarbon with the molecular formula C7H12 . It features a unique structure where a cyclopropyl ring and a cyclopentyl ring share a single carbon atom. This compound is part of a broader class of spiro compounds, which are characterized by their distinctive spiro-connected ring systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]heptane typically involves cyclization reactions. One common method is the photochemical reaction of olefins with carbenes, leading to the formation of the spiro compound . Another approach involves the Corey–Chaykovsky reaction , where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various This compound derivatives , such as this compound oxides, halogenated spiro[2.4]heptanes, and reduced this compound compounds .

Mechanism of Action

The mechanism of action of spiro[2.4]heptane and its derivatives involves interactions with various molecular targets. For example, its biological activity can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact pathways depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptane is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its combination of cyclopropyl and cyclopentyl rings makes it a valuable compound for studying spirocyclic chemistry and developing new materials .

Properties

CAS No.

185-49-9

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

spiro[2.4]heptane

InChI

InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2

InChI Key

HEMCGZPSGYRIOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC2

Origin of Product

United States

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